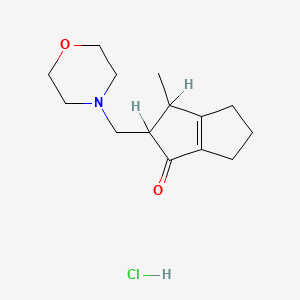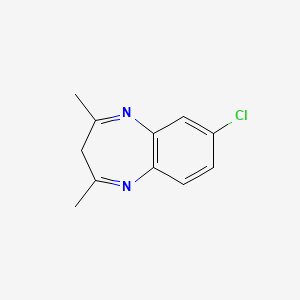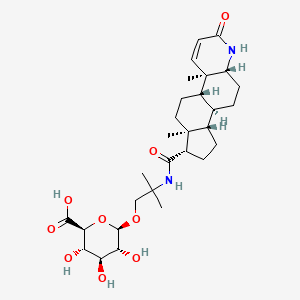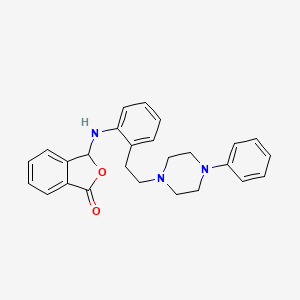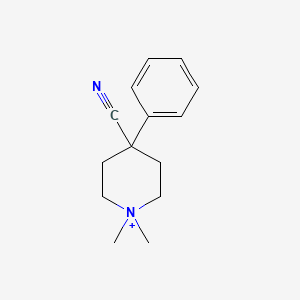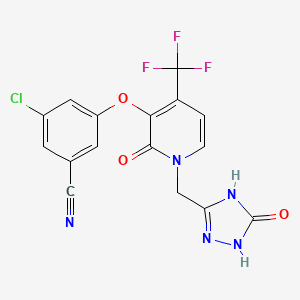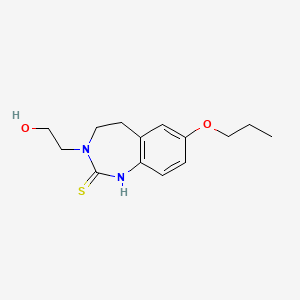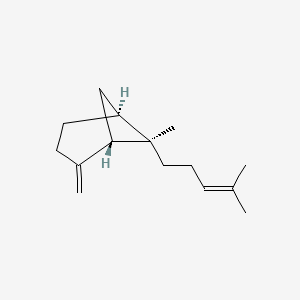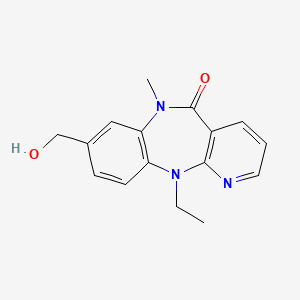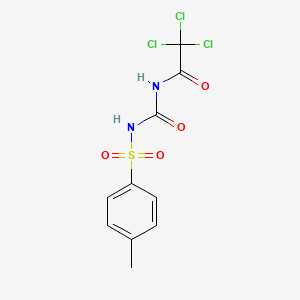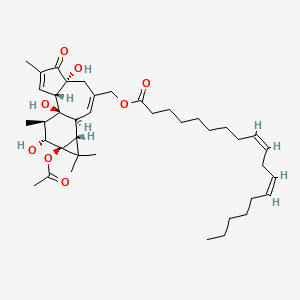
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate: is a complex organic compound belonging to the family of phorbol esters. These compounds are known for their biological activities and are often derived from plants, particularly those in the Euphorbiaceae family. Phorbol esters have been extensively studied for their potential therapeutic applications, including their role as tumor promoters and their effects on various cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Esterification: The esterification of the phorbol core with (9Z,12Z)-octadecadienoic acid is carried out using standard esterification techniques, often employing reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反应分析
Types of Reactions
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized phorbol derivatives, reduced alcohols, and various substituted phorbol esters.
科学研究应用
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and acetylation reactions.
Biology: Investigated for its role in modulating cellular processes, including cell proliferation and apoptosis.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to promote tumor cell differentiation and apoptosis.
Industry: Utilized in the development of bioactive compounds and as a precursor for the synthesis of other phorbol esters.
作用机制
The mechanism of action of 13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate involves its interaction with protein kinase C (PKC) isoforms. The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling pathways that regulate various cellular processes, including gene expression, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
Phorbol-12-myristate-13-acetate (PMA): Another well-known phorbol ester with similar biological activities.
12-O-Tetradecanoylphorbol-13-acetate (TPA): A potent tumor promoter used in cancer research.
Phorbol-13-acetate: A simpler phorbol ester with fewer functional groups.
Uniqueness
13-O-Acetylphorbol-20-(9Z,12Z)-octadecadienoate is unique due to its specific esterification pattern and the presence of the (9Z,12Z)-octadecadienoate group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
250268-53-2 |
|---|---|
分子式 |
C40H60O8 |
分子量 |
668.9 g/mol |
IUPAC 名称 |
[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,14-trihydroxy-4,12,12,15-tetramethyl-5-oxo-8-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C40H60O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(42)47-26-30-24-31-34-37(5,6)40(34,48-29(4)41)36(44)28(3)39(31,46)32-23-27(2)35(43)38(32,45)25-30/h11-12,14-15,23-24,28,31-32,34,36,44-46H,7-10,13,16-22,25-26H2,1-6H3/b12-11-,15-14-/t28-,31+,32-,34-,36-,38-,39-,40-/m1/s1 |
InChI 键 |
YSXDURFMHDUCMP-BQXPDDNPSA-N |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1=C[C@H]2[C@H]3[C@](C3(C)C)([C@@H]([C@H]([C@@]2([C@@H]4C=C(C(=O)[C@]4(C1)O)C)O)C)O)OC(=O)C |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1=CC2C3C(C3(C(C(C2(C4C=C(C(=O)C4(C1)O)C)O)C)O)OC(=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


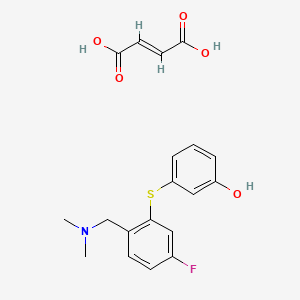
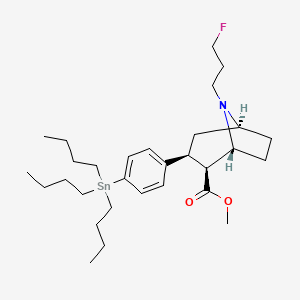
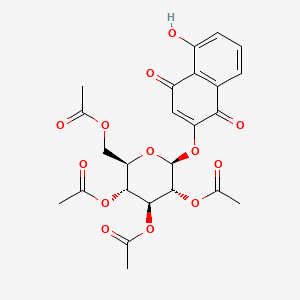
![2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B12784590.png)
